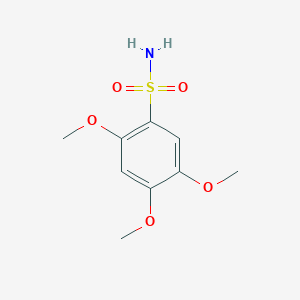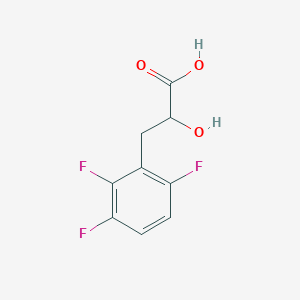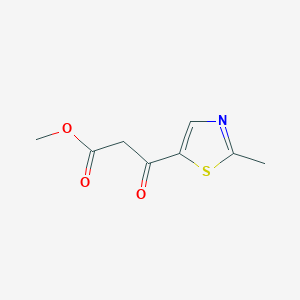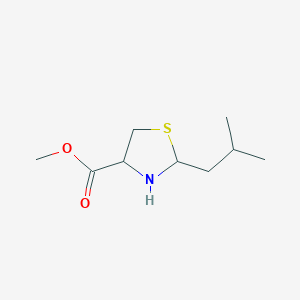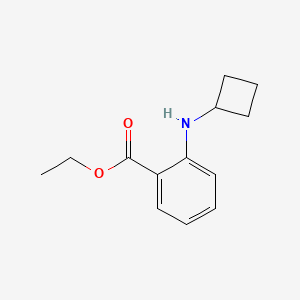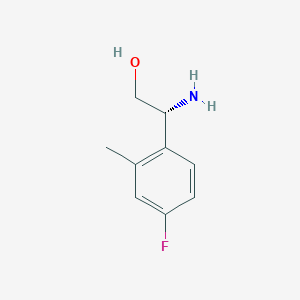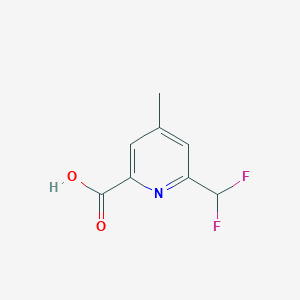
2-(Difluoromethyl)-4-methylpyridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-4-methylpyridine-6-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoromethyl group (CF₂H) in its structure imparts unique physicochemical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-methylpyridine-6-carboxylic acid typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating agents such as BrCF₂COOEt. This process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis and decarboxylation .
Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow processes to enhance efficiency and yield. The use of fluoroform (CHF₃) as a difluoromethylating agent in continuous flow reactors has been reported to be highly effective .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-4-methylpyridine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the difluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols are commonly used.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridines depending on the nucleophile used
Scientific Research Applications
2-(Difluoromethyl)-4-methylpyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the difluoromethyl group.
Medicine: Explored for its potential in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-methylpyridine-6-carboxylic acid is primarily attributed to the difluoromethyl group. This group can form strong hydrogen bonds with biological targets, enhancing binding affinity and specificity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-(Trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.
4-Methylpyridine-6-carboxylic acid: Lacks the difluoromethyl group.
Uniqueness: The presence of the difluoromethyl group in 2-(Difluoromethyl)-4-methylpyridine-6-carboxylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These characteristics make it distinct from its analogs and enhance its potential in various applications .
Properties
Molecular Formula |
C8H7F2NO2 |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
6-(difluoromethyl)-4-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7F2NO2/c1-4-2-5(7(9)10)11-6(3-4)8(12)13/h2-3,7H,1H3,(H,12,13) |
InChI Key |
PEJBWRILDFZSCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


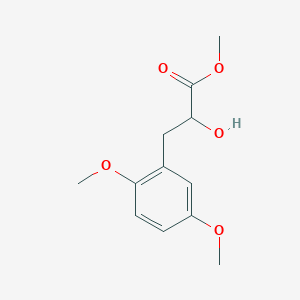
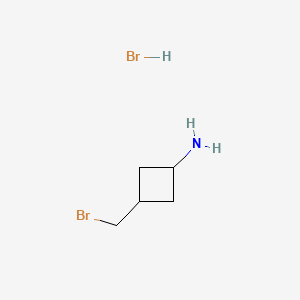

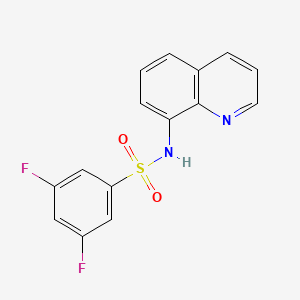
![3-Methyl-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione](/img/structure/B13578145.png)
![2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13578155.png)
![Tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13578161.png)
![sodium(2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13578165.png)
